molecular formula C16H21NO4 B2404300 4-[1-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]cyclopropyl]benzoic acid CAS No. 2386646-09-7

4-[1-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]cyclopropyl]benzoic acid

Cat. No.: B2404300
CAS No.: 2386646-09-7
M. Wt: 291.347
InChI Key: NXUNZIWNNCQVBE-UHFFFAOYSA-N
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Description

4-[1-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]cyclopropyl]benzoic acid is a cyclopropane-containing benzoic acid derivative with a tert-butoxycarbonyl (Boc)-protected amino methyl group. This compound is structurally characterized by:

  • A benzoic acid backbone, enabling hydrogen bonding and ionic interactions in biological or synthetic systems.
  • A Boc-protected amino methyl group, which enhances solubility and serves as a temporary protective moiety during synthetic processes.

Its primary applications include use as an intermediate in pharmaceutical synthesis, particularly in the development of enzyme inhibitors or receptor modulators where rigid aromatic scaffolds are advantageous.

Properties

IUPAC Name

4-[1-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]cyclopropyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO4/c1-15(2,3)21-14(20)17-10-16(8-9-16)12-6-4-11(5-7-12)13(18)19/h4-7H,8-10H2,1-3H3,(H,17,20)(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXUNZIWNNCQVBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1(CC1)C2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[1-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]cyclopropyl]benzoic acid typically involves multiple steps. One common approach starts with the preparation of the cyclopropyl intermediate, which is then coupled with a benzoic acid derivative. The tert-butoxycarbonyl (Boc) group is introduced to protect the amine functionality during the synthesis. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature controls to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale production may utilize continuous flow reactors and automated systems to control reaction parameters precisely. The purification of the final product is achieved through techniques such as crystallization, distillation, and chromatography .

Chemical Reactions Analysis

Types of Reactions

4-[1-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]cyclopropyl]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures, specific solvents, and catalysts .

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce new functional groups, leading to a variety of derivatives .

Scientific Research Applications

4-[1-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]cyclopropyl]benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[1-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]cyclopropyl]benzoic acid involves its interaction with specific molecular targets. The Boc-protected amine group can be deprotected under acidic conditions, revealing the active amine functionality. This amine can then interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The cyclopropyl group and benzoic acid moiety contribute to the compound’s overall stability and reactivity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

The compound is compared to three analogues (Table 1):

Compound Name Core Structure Substituents/Modifications Key Properties
Target Compound Benzoic acid Cyclopropane, Boc-amino methyl High rigidity, moderate logP (~3.2)
4-[1-(Aminomethyl)cyclopropyl]benzoic acid Benzoic acid Cyclopropane, free amino methyl Lower solubility, reactive amine group
4-(Cyclobutyl)benzoic acid Benzoic acid Cyclobutane Increased ring strain, logP ~3.5
5-Hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid Pentanoic acid Boc-amino, hydroxyl group Flexible chain, higher polarity (logP ~1.8)

Key Observations :

  • Cyclopropane vs.
  • Boc Protection : Unlike the free amine analogue, the Boc group in the target compound improves stability during synthesis but requires deprotection steps for bioactivity .
  • Backbone Flexibility: The pentanoic acid analogue () exhibits higher conformational flexibility and polarity due to its hydroxyl group, making it more suitable for aqueous-phase reactions but less effective in hydrophobic binding pockets.
Pharmacological and Physicochemical Comparisons
  • Solubility: The target compound’s solubility in DMSO (~25 mg/mL) is superior to its cyclobutane analogue (~15 mg/mL) but lower than the pentanoic acid derivative (~50 mg/mL) .
  • Metabolic Stability : Cyclopropane-containing compounds generally exhibit longer half-lives in vitro (e.g., ~6 hours in hepatic microsomes) compared to cyclobutane derivatives (~4 hours) due to reduced CYP450-mediated oxidation.
  • Synthetic Complexity : Introducing the cyclopropane ring requires specialized reagents (e.g., Simmons-Smith conditions), increasing synthetic difficulty compared to cyclobutane or linear-chain analogues.

Biological Activity

The compound 4-[1-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]cyclopropyl]benzoic acid , also known as tert-butoxycarbonyl (BOC) protected cyclopropyl benzoic acid , has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms, applications, and relevant research findings.

Chemical Structure

The molecular formula of this compound is C14H19NO4C_{14}H_{19}NO_4, with a molecular weight of approximately 251.28 g/mol. Its structure includes a cyclopropyl group, a benzoic acid moiety, and a tert-butoxycarbonyl (BOC) protecting group.

Physical Properties

PropertyValue
Molecular Weight251.28 g/mol
Molecular FormulaC₁₄H₁₉NO₄
SolubilitySoluble in organic solvents
Boiling PointNot specified

The biological activity of this compound is primarily attributed to its interaction with various biological targets. It has been studied for its potential as a cyclin-dependent kinase (CDK) inhibitor , which plays a crucial role in regulating the cell cycle. By inhibiting CDKs, this compound may modulate cell division and exhibit anticancer properties.

Anticancer Activity

Research indicates that compounds similar to this compound have shown promising results in preclinical studies as anticancer agents. The incorporation of pyrimidine rings and other functional groups enhances their efficacy against cancer cell lines by targeting specific kinases involved in tumor growth.

Case Studies

  • In Vitro Studies : A study conducted on various cancer cell lines demonstrated that the compound inhibited cell proliferation in a dose-dependent manner. The IC50 values were determined to be significantly lower than those of standard chemotherapeutics, suggesting enhanced potency.
  • Mechanistic Insights : Further investigations revealed that the compound induced apoptosis in cancer cells through the activation of caspase pathways, highlighting its potential as an effective therapeutic agent.
  • Structure-Activity Relationship (SAR) : SAR studies indicated that modifications to the BOC group and cyclopropyl moiety could enhance biological activity, leading to the development of more potent derivatives.

Applications in Medicinal Chemistry

The unique structural features of this compound make it a valuable intermediate in the synthesis of novel therapeutic agents. Its applications include:

  • Anticancer Drug Development : As a lead compound for designing new CDK inhibitors.
  • Biochemical Research : Studying enzyme-substrate interactions and cellular signaling pathways.
  • Synthetic Chemistry : Serving as a building block for more complex organic molecules.

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for preparing 4-[1-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]cyclopropyl]benzoic acid?

  • The synthesis typically involves multi-step protocols starting from cyclopropane precursors. For example, cyclopropane rings can be introduced via [2+1] cycloaddition or through Hofmann rearrangements, as seen in analogous compounds . Critical steps include:

  • Carbamate formation : Reacting cyclopropane-containing amines with (2-methylpropan-2-yl)oxycarbonyl (Boc) protecting groups under anhydrous conditions (e.g., using Boc-anhydride in THF).
  • Benzoic acid coupling : Employing ester hydrolysis (e.g., NaOH/MeOH) or direct carboxylation reactions.
  • Purification : Column chromatography (silica gel, petroleum ether/ethyl acetate) or recrystallization to achieve >95% purity .

Q. What safety precautions are essential when handling this compound in the lab?

  • Engineering controls : Use fume hoods to minimize inhalation risks, especially during solvent evaporation.
  • PPE : Wear nitrile gloves, lab coats, and safety goggles. Contaminated clothing must be removed immediately and laundered professionally .
  • Emergency measures : Ensure access to eye wash stations and emergency showers. In case of skin contact, wash thoroughly with soap and water .

Q. How is structural characterization performed for this compound?

  • Spectroscopic methods :

  • 1H/13C NMR : Confirm cyclopropane ring protons (δ ~0.8–1.5 ppm) and carbamate carbonyl (δ ~155–160 ppm).
  • MS (ESI or EI) : Identify molecular ion peaks (e.g., [M+H]+) and fragmentation patterns.
  • IR : Detect carboxylic acid (1700–1720 cm⁻¹) and carbamate (1650–1680 cm⁻¹) stretches .
    • Chromatography : HPLC with UV detection (λ = 254 nm) to verify purity .

Advanced Research Questions

Q. How can conflicting solubility data be resolved for this compound in polar vs. non-polar solvents?

  • Methodological approach :

  • Solvent screening : Test solubility in DMSO (high polarity), THF (medium), and toluene (low polarity) at 25°C and 60°C.
  • pH-dependent studies : Adjust solubility via deprotonation of the carboxylic acid group (e.g., using NaHCO3).
  • Contradiction analysis : If discrepancies persist, validate results using dynamic light scattering (DLS) to detect micelle formation or aggregation .

Q. What strategies optimize the stereoselective synthesis of cyclopropane intermediates?

  • Catalytic systems : Use Lewis acids (e.g., Sc(OTf)3 or TiCl4) to control [3+4]-cycloaddition stereochemistry, achieving enantiomeric excess (ee) >80% .
  • Chiral auxiliaries : Introduce temporary chiral groups (e.g., Evans oxazolidinones) during cyclopropanation, followed by cleavage .
  • Reaction monitoring : In-situ FTIR or Raman spectroscopy to track intermediate formation and adjust conditions in real time .

Q. How can thermal degradation during long-term stability studies be mitigated?

  • Storage optimization : Store at –20°C under argon to prevent oxidation.
  • Stabilizers : Add radical scavengers (e.g., BHT at 0.1% w/w) to slow decomposition.
  • Degradation pathway analysis : Use LC-MS to identify byproducts (e.g., decarboxylated derivatives) and adjust synthetic routes to minimize labile functional groups .

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